N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments .
Chemical Reactions Analysis
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor signaling, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
- N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea
- N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide These compounds share structural similarities but differ in specific functional groups, leading to variations in their reactivity and potential applications. The unique combination of functional groups in this compound contributes to its distinct properties and potential uses.
Properties
Molecular Formula |
C24H25FN4O4S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H25FN4O4S/c1-32-19-8-5-16(11-20(19)33-2)12-21-27-28-24(34-21)26-23(31)17-13-22(30)29(14-17)10-9-15-3-6-18(25)7-4-15/h3-8,11,17H,9-10,12-14H2,1-2H3,(H,26,28,31) |
InChI Key |
WHMICEFVUKRSIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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